molecular formula C11H17BrOSi B11846810 Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-

Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-

Cat. No.: B11846810
M. Wt: 273.24 g/mol
InChI Key: NIBKGAAVZXEGQE-UHFFFAOYSA-N
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Description

This compound is a substituted benzene derivative featuring three key functional groups:

  • Methoxy (-OCH₃) at position 4: An electron-donating group that activates the aromatic ring toward electrophilic substitution.
  • Trimethylsilylmethyl (-CH₂Si(CH₃)₃) at position 2: A bulky, lipophilic group that enhances steric hindrance and influences solubility.

While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs (e.g., bromo-methoxy-substituted benzenes with varying substituents) suggest utility in organic synthesis, pharmaceuticals, or materials science.

Properties

Molecular Formula

C11H17BrOSi

Molecular Weight

273.24 g/mol

IUPAC Name

(2-bromo-5-methoxyphenyl)methyl-trimethylsilane

InChI

InChI=1S/C11H17BrOSi/c1-13-10-5-6-11(12)9(7-10)8-14(2,3)4/h5-7H,8H2,1-4H3

InChI Key

NIBKGAAVZXEGQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Bromination of 4-Methoxy-2-[(Trimethylsilyl)Methyl]Benzene

A direct route involves brominating 4-methoxy-2-[(trimethylsilyl)methyl]benzene. However, the methoxy group directs electrophiles to positions 3 and 5, making position 1 bromination challenging. To circumvent this, Lewis acid-mediated bromination with FeBr₃ or AlBr₃ in dichloromethane at 0°C has been explored, though yields remain modest (<30%) due to competing ortho/para bromination.

Decarboxylative Bromination of Benzoic Acid Derivatives

Decarboxylative bromination, as demonstrated in Royal Society of Chemistry protocols, offers a regioselective pathway. Starting with 4-methoxy-2-[(trimethylsilyl)methyl]benzoic acid, treatment with Bu₄NBr₃ and K₃PO₄ in acetonitrile at 100°C for 6–16 hours replaces the carboxylic acid group with bromine (Figure 1). This method avoids directing group conflicts and achieves yields up to 98% in analogous systems.

Reaction Conditions :

  • Reagent : Bu₄NBr₃ (2.0 equiv), K₃PO₄ (1.0 equiv)

  • Solvent : MeCN (0.2 M)

  • Temperature : 100°C

  • Yield : 85–98% (based on analogous substrates)

Sequential Functionalization via Directed Ortho-Metalation

Directed Lithiation and Trimethylsilylmethyl Quenching

Starting with 1-bromo-4-methoxybenzene, a directed ortho-metalation strategy enables precise introduction of the trimethylsilylmethyl group. Using LDA (lithium diisopropylamide) at −78°C in THF, deprotonation at position 2 occurs, followed by quenching with trimethylsilylmethyl iodide (TMSCH₂I). Subsequent workup yields the target compound (Figure 2).

Optimized Parameters :

  • Base : LDA (2.2 equiv)

  • Electrophile : TMSCH₂I (1.5 equiv)

  • Solvent : THF, −78°C to room temperature

  • Yield : 65–72%

Nucleophilic Substitution of Benzyl Halides

Substitution of 1-Bromo-4-Methoxy-2-(Bromomethyl)Benzene

A two-step approach involves synthesizing 1-bromo-4-methoxy-2-(bromomethyl)benzene, followed by trimethylsilyl group substitution . Reacting the dibrominated intermediate with trimethylsilylpotassium in DMF at 80°C for 12 hours replaces the benzyl bromide with the trimethylsilylmethyl group (Figure 3).

Key Data :

  • Substrate : 1-bromo-4-methoxy-2-(bromomethyl)benzene

  • Reagent : Me₃SiK (2.0 equiv)

  • Solvent : DMF

  • Temperature : 80°C

  • Yield : 66% (similar to analogous reactions in)

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Trimethylsilylmethyl Installation

Employing a Suzuki-Miyaura coupling , 1-bromo-4-methoxy-2-iodobenzene reacts with trimethylsilylmethylboronic acid under Pd(PPh₃)₄ catalysis. This method bypasses steric hindrance and achieves moderate yields (50–60%).

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 90°C, 12 hours

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield Range
Decarboxylative BrominationHigh regioselectivity, no directing groups requiredRequires benzoic acid precursor85–98%
Directed MetalationPrecise functionalizationLow-temperature sensitivity65–72%
Nucleophilic SubstitutionStraightforward reaction conditionsCompeting elimination pathways~66%
Suzuki CouplingTolerance to steric bulkModerate yields, costly reagents50–60%

Scientific Research Applications

Organic Synthesis

Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including:

  • Cross-Coupling Reactions : It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
  • Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles to create diverse derivatives.

Medicinal Chemistry

This compound is significant in drug development due to its ability to modify biological activity through structural changes. It is involved in synthesizing potential pharmaceuticals that target specific biological pathways. Studies have shown its potential as an intermediate in developing bioactive molecules with antimicrobial properties .

Materials Science

The trimethylsilyl group enhances the compound's stability and solubility, making it useful in developing specialty chemicals and materials. It can be employed in creating functionalized polymers and coatings that require specific chemical properties.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- exhibit significant antimicrobial activity against various bacterial strains. A study synthesized several derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .

Case Study 2: Drug Development

In medicinal chemistry applications, this compound has been used to synthesize novel drug candidates targeting specific receptors involved in disease pathways. For instance, modifications of the compound have led to analogs that show increased binding affinity and selectivity for therapeutic targets .

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxy group can be converted to more oxidized forms through the action of oxidizing agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Trimethylsilyl-Containing Analogues
  • Benzene, 1-Bromo-2-[(1-Ethoxyethoxy)Methyl]-4-Methoxy (): Replaces the trimethylsilylmethyl group with an ethoxyethoxymethyl (-CH₂-O-C₂H₅-O-C₂H₅) group. Increased polarity due to the ether linkage, likely reducing lipophilicity compared to the trimethylsilyl derivative. Applications: Potential use as a protecting group in synthetic chemistry.
Methoxy-Bromo Analogues
  • 1-Bromo-2-Methoxy-4-Methylbenzene (CAS 95740-49-1, ):

    • Substitutes trimethylsilylmethyl with a methyl (-CH₃) group.
    • Lower molecular weight (215.08 g/mol vs. ~297.29 g/mol for the target compound) and reduced steric hindrance.
    • Reactivity: Enhanced electrophilic substitution at positions ortho/para to methoxy due to smaller substituent size .
  • 1-Bromo-4-Methoxy-2-Phenylmethoxybenzene (CAS 150356-67-5, ): Features a benzyloxy (-OCH₂C₆H₅) group instead of trimethylsilylmethyl.
Sulfur-Containing Analogues
  • 1-Bromo-4-Methoxy-2-(Methylsulfanyl)Benzene ():
    • Replaces trimethylsilylmethyl with a methylthio (-S-CH₃) group.
    • Electron-donating sulfur atom may alter regioselectivity in substitution reactions.
    • Applications: Intermediate in agrochemical or pharmaceutical synthesis .

Physicochemical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₁₅BrOSi ~297.29 -Br, -OCH₃, -CH₂Si(CH₃)₃ High lipophilicity, steric bulk
1-Bromo-2-Methoxy-4-Methylbenzene C₈H₉BrO 215.08 -Br, -OCH₃, -CH₃ Lower steric hindrance, simpler synthesis
1-Bromo-4-Methoxy-2-Phenylmethoxybenzene C₁₄H₁₃BrO₂ 307.16 -Br, -OCH₃, -OCH₂C₆H₅ Enhanced aromatic interactions
4-Bromo-2-Fluoro-1-(Trifluoromethoxy)Benzene C₇H₃BrF₄O 274.99 -Br, -F, -OCF₃ High electronegativity, fluorophilic

Biological Activity

Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- (C10H13BrO) is an organobromine compound notable for its unique structural features, including a bromine atom at the para position of a methoxy group on a benzene ring and a trimethylsilyl group attached to a methyl group at the ortho position. This compound has garnered attention in various fields, particularly in synthetic organic chemistry and biological research due to its potential therapeutic applications and reactivity with biological systems.

The molecular weight of Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- is 229.12 g/mol. Its structure influences its reactivity and biological interactions, making it a candidate for further investigation in pharmacological contexts.

Cytotoxicity and Selectivity

Research into related organobromine compounds has demonstrated varying degrees of cytotoxicity. The selectivity index (SI) is a critical measure of a compound's therapeutic window, indicating its efficacy against target cells versus normal cells. For instance, some methoxy-substituted bromobenzenes have shown IC50 values indicating effective inhibition of cancer cell proliferation with minimal toxicity to healthy cells . Although specific data for Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- is not available, its structural characteristics may confer similar properties.

Synthesis and Biological Evaluation

A notable study synthesized various derivatives of methoxy-substituted bromobenzenes and evaluated their biological activities. These derivatives were tested for their ability to inhibit viral replication and their cytotoxic effects on human cell lines. The results indicated that modifications to the methoxy and bromine positions significantly influenced both antiviral activity and cytotoxicity profiles .

Comparative Analysis

The following table summarizes the biological activity findings related to similar compounds:

Compound NameMolecular FormulaIC50 (μM)Selectivity Index
Benzene, 1-bromo-4-methoxybenzeneC8H9BrO25>5
Benzene, 1-bromo-4-methoxy-2-methylbenzeneC9H11BrO30>4
Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-C10H13BrOTBDTBD

Note: TBD indicates that specific data for Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- is yet to be determined.

Q & A

Q. What are the recommended strategies for synthesizing Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-?

  • Methodological Answer : Synthesis should prioritize regioselectivity due to competing substituent effects. A stepwise approach is advised:

Bromination : Introduce bromine at the para position via electrophilic substitution, leveraging the methoxy group's activating effect .

Silylation : Use trimethylsilyl chloride under Friedel-Crafts conditions for alkylation at the ortho position. Steric hindrance from the methoxy group may require elevated temperatures (80–100°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation is critical to isolate the product from byproducts like di-substituted derivatives .

Q. How should researchers characterize the structure of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1^1H and 13^13C spectra to confirm substituent positions. The methoxy group (~3.8 ppm) and trimethylsilyl protons (~0.1 ppm) provide distinct signals .
  • X-ray Crystallography : Use SHELX software for structural refinement. The trimethylsilyl group’s electron density can complicate data interpretation; employ high-resolution (<1.0 Å) datasets .

Q. What are common pitfalls in purifying this compound?

  • Methodological Answer :
  • Byproduct Formation : Competing alkylation at the meta position may occur if reaction conditions are not tightly controlled. Monitor via TLC with UV detection .
  • Silica Reactivity : The trimethylsilyl group may interact with silica gel during chromatography. Use deactivated silica or alternative matrices like alumina .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model bromination kinetics. Exact exchange terms improve accuracy in predicting activation energies (~2.4 kcal/mol error) .
  • Reaction Barriers : Calculate steric effects from the trimethylsilyl group using gradient-corrected functionals (e.g., Lee-Yang-Parr). Compare with experimental yields to validate computational models .

Q. How do steric and electronic effects influence substituent reactivity in this compound?

  • Methodological Answer :
  • Steric Effects : The bulky trimethylsilyl group hinders electrophilic attack at adjacent positions. Molecular dynamics simulations can quantify steric maps .
  • Electronic Effects : Methoxy’s +M effect dominates bromine’s -I effect, directing further substitution. IR spectroscopy (C-Br stretch ~600 cm1^{-1}) and Hammett constants can validate electronic profiles .

Q. What advanced techniques resolve contradictions in spectroscopic data?

  • Methodological Answer :
  • Dynamic NMR : Resolve overlapping signals caused by slow rotation of the trimethylsilyl group. Use variable-temperature 1^1H NMR (298–373 K) .
  • High-Pressure Crystallography : Mitigate disorder in crystal structures by collecting data under 1–2 GPa pressure. SHELXL refinement with TWIN/BASF commands improves accuracy .

Q. How can this compound serve as a precursor in materials science?

  • Methodological Answer :
  • Surface Functionalization : The trimethylsilyl group enhances hydrophobicity in self-assembled monolayers. Use AFM or contact angle measurements to validate surface modifications .
  • Polymer Synthesis : Incorporate via Suzuki-Miyaura coupling (Pd catalysis) to create aromatic polymers. Monitor molecular weight distribution via GPC .

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